molecular formula C12H11ClF3NO B6163021 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride CAS No. 1443425-16-8

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride

Cat. No. B6163021
CAS RN: 1443425-16-8
M. Wt: 277.7
InChI Key:
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Description

1-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride (TFPFMHCl) is an organic compound belonging to the class of heterocyclic compounds. It is a white solid with a molecular weight of 278.7 g/mol and a melting point of 170-172°C. TFPFMHCl is a versatile compound that has been used in numerous scientific and medical applications. In particular, it has been used as a reactant in the synthesis of various pharmaceuticals and as a substrate for the production of intermediates in organic synthesis. Additionally, it has been used as a ligand in enzyme assays and as a reagent in analytical chemistry.

Scientific Research Applications

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride has been used in numerous scientific and medical applications. It has been used as a reactant in the synthesis of various pharmaceuticals and as a substrate for the production of intermediates in organic synthesis. Additionally, it has been used as a ligand in enzyme assays and as a reagent in analytical chemistry. In particular, it has been used as a substrate in the synthesis of compounds such as 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride (1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride) and 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine (TFPFM). Moreover, it has been used as a reagent in the synthesis of other heterocyclic compounds, such as 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrobromide (TFPFMHB) and 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydroiodide (TFPFMHI).

Mechanism of Action

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is an organic compound belonging to the class of heterocyclic compounds. Its mechanism of action is not fully understood, however, it is thought to interact with various proteins and enzymes, resulting in a variety of biochemical and physiological effects. In particular, it has been suggested that 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride binds to certain proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, it has been speculated that 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride may act as a competitive inhibitor of certain enzyme-substrate complexes, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to act as an inhibitor of certain enzymes and proteins, resulting in the inhibition of their activity. Additionally, it has been shown to act as a competitive inhibitor of certain enzyme-substrate complexes, resulting in the inhibition of their activity. Furthermore, it has been shown to act as an agonist of certain G-protein coupled receptors, resulting in the activation of their activity.

Advantages and Limitations for Lab Experiments

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride has several advantages when used in laboratory experiments. First, it is a versatile compound that can be used in numerous scientific and medical applications. Additionally, it is relatively easy to synthesize and is readily available commercially. Furthermore, it is relatively stable and has a high degree of solubility in most organic solvents.
However, there are several limitations when using 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride in laboratory experiments. First, it is a relatively expensive compound, making it cost-prohibitive for some applications. Additionally, it is toxic and may cause irritation to skin and eyes. Furthermore, it is volatile and may react with other compounds, resulting in undesired side reactions.

Future Directions

Given the versatility of 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride, there are numerous potential future directions for research. First, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Furthermore, further research could be conducted to explore its potential as a reagent in analytical chemistry and as a ligand in enzyme assays. Finally, further research could be conducted to explore its potential as a reactant in the synthesis of other heterocyclic compounds.

Synthesis Methods

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride can be synthesized from the reaction of trifluoromethylphenol with furan-2-ylmethanamine in the presence of anhydrous hydrochloric acid. The reaction is carried out in a flask containing anhydrous hydrochloric acid, trifluoromethylphenol, and furan-2-ylmethanamine. The reaction is heated to a temperature of 170-172°C and stirred for several hours. After the reaction is complete, the product is filtered and washed with water. The resulting product is a white solid, which is then dried and recrystallized in anhydrous ethanol to yield 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride' involves the reaction of 2-furylcarbinol with 3-(trifluoromethyl)benzaldehyde to form 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde, which is then reduced to 5-(3-(trifluoromethyl)phenyl)furan-2-carbinol. The resulting compound is then reacted with formaldehyde and ammonium chloride to form 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride.", "Starting Materials": ["2-furylcarbinol", "3-(trifluoromethyl)benzaldehyde", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: React 2-furylcarbinol with 3-(trifluoromethyl)benzaldehyde in the presence of hydrochloric acid and sodium hydroxide to form 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde.", "Step 2: Reduce 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with sodium borohydride in methanol to form 5-(3-(trifluoromethyl)phenyl)furan-2-carbinol.", "Step 3: React 5-(3-(trifluoromethyl)phenyl)furan-2-carbinol with formaldehyde and ammonium chloride in the presence of hydrochloric acid and sodium hydroxide to form 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride."] }

CAS RN

1443425-16-8

Product Name

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride

Molecular Formula

C12H11ClF3NO

Molecular Weight

277.7

Purity

95

Origin of Product

United States

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